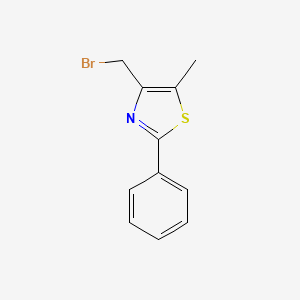

4-Bromomethyl-5-methyl-2-phenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

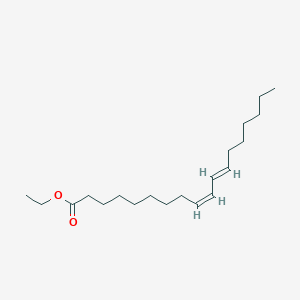

4-Bromomethyl-5-methyl-2-phenylthiazole is a chemical compound with the linear formula C10H8N1Br1S1 . It is a versatile material with diverse applications in scientific research. It exhibits intriguing properties, making it indispensable in fields such as drug discovery, material science, and organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The thiazole ring is substituted at the 4th position by a bromomethyl group and at the 5th position by a methyl group .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C10H8N1Br1S1, and it has an average mass of 254.146 Da and a monoisotopic mass of 252.956070 Da .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- The derivatives of 2-amino-4-phenylthiazole, closely related to 4-bromomethyl-5-methyl-2-phenylthiazole, are of high scientific interest due to their broad spectrum of biological activities, including antipyretic and analgesic effects. Microwave irradiation techniques have been explored to shorten the reaction time in the synthesis of these derivatives (Khrustalev, 2009).

Catalytic Applications

- Research on 4-phenylthiazoles, similar in structure to this compound, has investigated their reactivity in ruthenium-catalyzed direct arylations. The introduction of an aryl unit at the C5 position enhances reactivity, indicating the importance of structural modifications for catalytic efficiency (Daher et al., 2019).

Pharmaceutical Research

- A study on 5-Bromoacetyl-4-methyl-2-phenylthiazole (structurally related to the compound ) showed its potential in synthesizing various pharmacologically active derivatives, such as pyrazolines and thiadiazoles, which could have applications in drug development (Abdelhamid et al., 2000).

Anticancer Research

- In the field of anticancer research, compounds like 4-Methyl-2-phenylthiazole-5-carbohydrazide, related to this compound, have been synthesized and evaluated as potential anticancer agents. Their structure–activity relationships have been analyzed to enhance their effectiveness (Gomha et al., 2017).

Antitumor Applications

- Thiazole derivatives, including this compound, have been evaluated for their antitumor activities. Studies have investigated structure-activity relationships to identify compounds with potent antitumor effects (Li et al., 2016).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for 4-Bromomethyl-5-methyl-2-phenylthiazole was not found, compounds with bromomethyl groups can be hazardous. They may cause skin burns, eye damage, and respiratory irritation . They may also be harmful if swallowed . It’s recommended to handle such compounds with appropriate protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

4-(bromomethyl)-5-methyl-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWWAPGRYMFUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3125861.png)

![N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3125870.png)

![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B3125874.png)

![N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B3125894.png)

![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B3125901.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3125909.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)

![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)